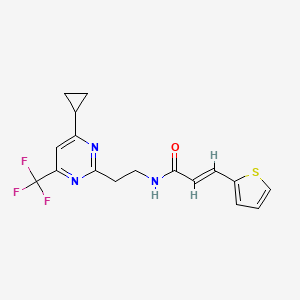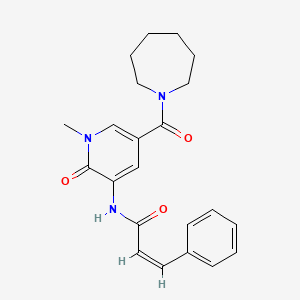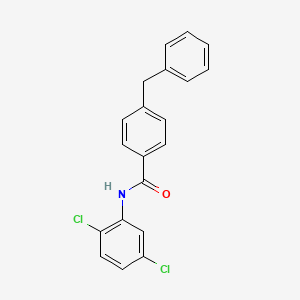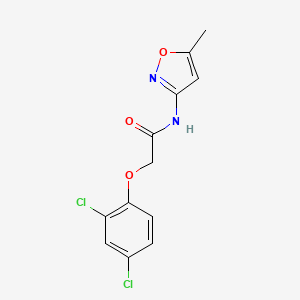
1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1-amino-2-propanol, which is a type of alcohol with an amino group . The benzenesulfonyl group is a common functional group in organic chemistry, often involved in substitution reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve a nucleophilic substitution reaction where a benzenesulfonyl group replaces a leaving group on the 1-amino-2-propanol molecule .Molecular Structure Analysis
The molecular structure would likely feature a three-carbon backbone (from the propanol part), with a hydroxyl group (-OH) attached to one of the terminal carbons, a methyl group (-CH3) on the middle carbon, and a benzenesulfonyl group attached to the other terminal carbon via a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group might be involved in condensation or substitution reactions . The benzenesulfonyl group could also participate in substitution reactions .Applications De Recherche Scientifique
X-ray Structures and Computational Studies
The structural characterization of related cathinones, including their X-ray structures and computational studies, provides insights into their molecular geometry and electronic properties. These studies are essential for understanding the compound's potential applications in material science and pharmaceutical research (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Absolute Helical Arrangement in Crystals
Research on compounds similar to 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride has led to discoveries about their absolute helical arrangement in crystals. This is significant for the development of chiral materials and could have implications in the synthesis of new materials with specific optical properties (Azumaya et al., 2003).
Physicochemical Characterization for Pharmaceutical Development
The physicochemical characterization of closely related compounds is crucial for pharmaceutical development. This includes identifying anhydrate and hydrate forms and their transformation behaviors, which are fundamental for determining the stability and formulation strategies of pharmaceutical compounds (Hugerth et al., 2006).
Pharmacological Characterization of κ-Opioid Receptor Antagonists
Compounds with structural similarities to this compound have been pharmacologically characterized as κ-opioid receptor (KOR) antagonists. These studies provide valuable information on their potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Structural Characterization
The synthesis and structural characterization of sterically hindered isomeric forms related to this compound contribute to the understanding of their chemical behavior and potential applications in organic synthesis and material science (Rublova et al., 2017).
Stereoselective Synthesis Techniques
The development of stereoselective synthesis techniques for key intermediates in pharmaceutical production is critical for creating drugs with high purity and efficacy. Such methodologies are central to the preparation of compounds with specific stereochemistry, which is essential for their biological activity (Lall et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-(methylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-11-7-9(12)8-15(13,14)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVGZCEVSHUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CS(=O)(=O)C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)
![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)

![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)

![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)
![2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2795212.png)
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)

![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)